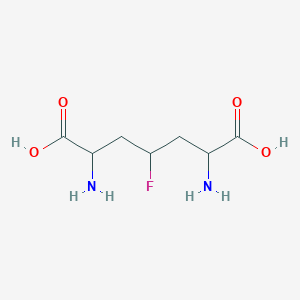
1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene is an organic compound characterized by its aromatic structure and multiple methoxy groups
Méthodes De Préparation
The synthesis of 1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene typically involves the reaction of 1,2,3-trimethoxybenzene with 4-methoxy-2-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or hydrogen in the presence of a catalyst, converting the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Applications De Recherche Scientifique
1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a component in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene involves its interaction with specific molecular targets. The methoxy and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene can be compared with similar compounds such as:
1,2,3-Trimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Trimethoxybenzene: Differently substituted, leading to variations in chemical behavior and applications.
4-Methoxy-2-nitrobenzyl chloride: Used as a starting material in the synthesis of the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6510-90-3 |
|---|---|
Formule moléculaire |
C16H17NO6 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene |
InChI |
InChI=1S/C16H17NO6/c1-20-10-5-6-11(13(9-10)17(18)19)12-7-8-14(21-2)16(23-4)15(12)22-3/h5-9H,1-4H3 |
Clé InChI |
FMKXKFXUJQNAHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



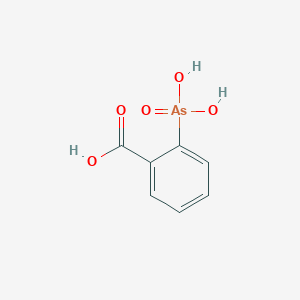
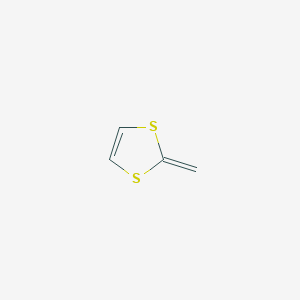
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
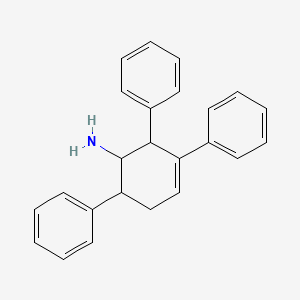
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
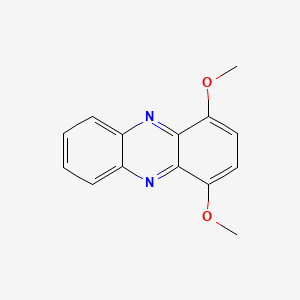
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

